molecular formula C36H27N B12105408 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline

4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline

Cat. No.: B12105408
M. Wt: 473.6 g/mol
InChI Key: JEDWAPNJUJTLEW-UHFFFAOYSA-N
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Description

4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex structure consisting of multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, which can influence its binding affinity to certain proteins or nucleic acids. Additionally, the presence of aniline groups can facilitate hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]amine
  • 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]benzene

Comparison: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structural configuration imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, highlighting its uniqueness in various research and industrial contexts.

Properties

Molecular Formula

C36H27N

Molecular Weight

473.6 g/mol

IUPAC Name

4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline

InChI

InChI=1S/C36H27N/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,37H

InChI Key

JEDWAPNJUJTLEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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